

Chlorinated Organophosphate Flame Retardants: A Physicochemical Perspective for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide

Chlorinated organophosphate flame retardants (CI-OPFRs) represent a significant class of chemical additives utilized to enhance fire safety in a wide array of consumer and industrial products. Their efficacy in reducing flammability has led to their widespread use as replacements for brominated flame retardants. However, concerns regarding their environmental persistence, potential for bioaccumulation, and adverse health effects have prompted intensive research into their physicochemical properties, which are critical for understanding their environmental fate, transport, and toxicological profiles. This guide provides a comprehensive overview of the core physicochemical properties of key CI-OPFRs, detailed experimental protocols for their determination, and a visual classification to aid researchers, scientists, and drug development professionals in this field.

Physicochemical Properties of Selected Chlorinated Organophosphate Flame Retardants

The environmental behavior of CI-OPFRs is largely dictated by their intrinsic physical and chemical characteristics. Key parameters such as water solubility, vapor pressure, the octanol-water partition coefficient (log K_0 w), and Henry's Law constant govern their distribution in air, water, soil, and biota. The following table summarizes these critical properties for several commonly studied CI-OPFRs.



Compoun d Name (Abbrevia tion)	CAS Number	Molecular Formula	Water Solubility (mg/L)	Vapor Pressure (Pa at 25°C)	log K₀w	Henry's Law Constant (Pa·m³/m ol)
Tris(2- chloroethyl) phosphate (TCEP)	115-96-8	C6H12Cl3O 4P	7820[1]	0.0064	1.44	8.7 x 10 ⁻⁴
Tris(1- chloro-2- propyl) phosphate (TCPP)	13674-84- 5	C9H18Cl3O 4P	1600[2]	1.4 x 10 ⁻³ [3]	2.59[4][5]	1.1 x 10 ⁻⁴
Tris(1,3- dichloro-2- propyl) phosphate (TDCPP)	13674-87- 8	C9H15Cl6O 4P	50	5.5 x 10 ⁻⁵	3.69[6]	1.2 x 10 ⁻⁵ [7]
Tris(2,3- dibromopro pyl) phosphate (TDBPP)	126-72-7	C9H15Br6O 4P	8 at 24°C[4]	3.0 x 10 ⁻⁷	4.29[4][8]	2.6 x 10 ⁻⁵ [8]
Tetrakis(2- chloroethyl) dichloroiso pentyl diphosphat e (V6)	38051-10- 4	C15H28Cl6 O7P2	Data not readily available	Data not readily available	Data not readily available	Data not readily available



Note: The V6 flame retardant is a complex mixture that can contain Tris(2-chloroethyl) phosphate (TCEP) as an impurity.[6][9] Physicochemical data for the pure V6 compound is not as readily available in public literature.

Experimental Protocols for Determining Physicochemical Properties

Accurate determination of physicochemical properties is fundamental to the environmental risk assessment of CI-OPFRs. Standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for ensuring data quality and comparability.

Water Solubility: OECD Guideline 105 (Flask Method)

The flask method is suitable for determining the water solubility of substances with a solubility above 10^{-2} g/L.[10][11][12][13]

Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined after separation of the undissolved portion.

Detailed Methodology:

 Apparatus: A constant temperature bath, flasks with stoppers, a suitable analytical instrument for concentration measurement (e.g., HPLC, GC), and a centrifuge or filtration apparatus.

Procedure:

- Add an excess amount of the test substance to a flask containing purified water.
- Seal the flask and agitate it in a constant temperature bath (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary test can determine the necessary equilibration time.[10]
- After equilibration, cease agitation and allow the mixture to stand in the temperature bath for at least 24 hours to allow for phase separation.



- Carefully separate the aqueous phase from the undissolved substance by centrifugation or filtration.
- Determine the concentration of the test substance in the aqueous phase using a validated analytical method.
- Repeat the determination at least twice.

Vapor Pressure: OECD Guideline 104 (Static Method)

The static method is one of several techniques described in OECD Guideline 104 for measuring the vapor pressure of a substance. It is applicable for substances with vapor pressures in the range of 10 to 10⁵ Pa.[5][14][15][16][17]

Principle: The vapor pressure is measured directly at a known temperature in a closed system at equilibrium.

Detailed Methodology:

- Apparatus: A sample container connected to a pressure measuring device (manometer), a vacuum pump, and a constant temperature bath.
- Procedure:
 - Place the test substance in the sample container.
 - Degas the sample to remove dissolved and adsorbed gases. This is typically achieved by repeatedly freezing the sample under vacuum and then thawing it.
 - Place the container in the constant temperature bath and allow the system to reach thermal equilibrium.
 - Measure the pressure in the headspace above the sample. This pressure is the vapor pressure of the substance at that temperature.
 - Repeat the measurement at different temperatures to obtain the vapor pressure curve.



Octanol-Water Partition Coefficient (log K_ow): OECD Guideline 107 (Shake Flask Method)

The shake flask method is a straightforward technique for determining the log K₀w of a substance, suitable for values in the range of -2 to 4.[8][11][18]

Principle: The test substance is dissolved in a mixture of n-octanol and water, and the concentration of the substance in each phase is measured after equilibrium has been reached.

Detailed Methodology:

 Apparatus: Centrifuge tubes with screw caps, a mechanical shaker, a centrifuge, and an analytical instrument for concentration determination.

Procedure:

- Prepare mutually saturated n-octanol and water by shaking them together for 24 hours and then allowing the phases to separate.
- Prepare a stock solution of the test substance in either n-octanol or water.
- Add appropriate volumes of the stock solution, saturated n-octanol, and saturated water to a centrifuge tube. The volume ratio of the two phases should be varied in different test runs.
- Shake the tube for a sufficient time to reach equilibrium (e.g., 24 hours).
- Separate the two phases by centrifugation.
- Determine the concentration of the test substance in both the n-octanol and water phases using a suitable analytical method.
- Calculate the partition coefficient (K₀w) as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. The log K₀w is the base-10 logarithm of this value.



Octanol-Water Partition Coefficient (log K_ow): OECD Guideline 117 (HPLC Method)

The High-Performance Liquid Chromatography (HPLC) method is an indirect method for determining log K_ow and is particularly useful for lipophilic compounds with log K_ow values in the range of 0 to 6.[1][3][19]

Principle: The retention time of the test substance on a reverse-phase HPLC column is correlated with the known log K₀w values of a series of reference compounds.

Detailed Methodology:

 Apparatus: A standard HPLC system with a pump, injector, a reverse-phase column (e.g., C18), a detector (e.g., UV-Vis), and a data acquisition system.

Procedure:

- Select a set of at least six structurally similar reference compounds with accurately known log K₀w values that bracket the expected log K₀w of the test substance.
- Prepare standard solutions of the reference compounds and the test substance in a suitable solvent.
- Inject each standard solution into the HPLC system and record the retention time.
- Calculate the capacity factor (k) for each compound from its retention time and the column dead time.
- Create a calibration curve by plotting the log k values of the reference compounds against their known log K_ow values.
- Inject the test substance solution, determine its retention time and calculate its log k.
- Determine the log K₀w of the test substance by interpolation from the calibration curve.

Henry's Law Constant: Gas-Stripping Method



The gas-stripping technique is a common experimental method for determining the Henry's Law constant of volatile and semi-volatile organic compounds.[20]

Principle: An inert gas is bubbled through an aqueous solution of the test substance, and the concentration of the substance in the off-gas is measured over time. The rate of decrease in the aqueous concentration is related to the Henry's Law constant.

Detailed Methodology:

Apparatus: A gas-stripping column, a constant flow gas supply (e.g., nitrogen), a
temperature-controlled water bath, and an analytical instrument to measure the
concentration of the substance in the gas or liquid phase (e.g., GC).

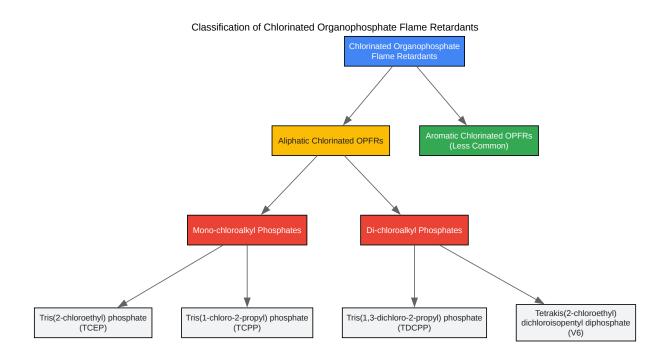
Procedure:

- Prepare an aqueous solution of the test substance of known concentration in the gasstripping column.
- Immerse the column in a constant temperature water bath.
- Bubble a stream of inert gas at a constant flow rate through the solution.
- Periodically sample either the aqueous phase or the exiting gas phase and analyze for the concentration of the test substance.
- The Henry's Law constant can be calculated from the rate of decrease of the concentration in the aqueous phase or the steady-state concentration in the gas phase, along with the gas flow rate and the volume of the aqueous solution.

Logical Classification of Chlorinated Organophosphate Flame Retardants

To visually represent the relationships between different CI-OPFRs, a classification diagram based on their chemical structure can be highly informative. The following diagram, generated using the DOT language, categorizes common CI-OPFRs based on the nature of their organic substituents (aliphatic or aromatic) and the degree of chlorination.





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Structural classification of common chlorinated OPFRs.

This guide provides a foundational understanding of the physicochemical properties of chlorinated organophosphate flame retardants, essential for any researcher in the fields of environmental science, toxicology, and drug development. The provided data and protocols serve as a valuable resource for designing experiments, interpreting environmental data, and ultimately, contributing to a more comprehensive risk assessment of these widely used chemicals.

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- To cite this document: BenchChem. [Chlorinated Organophosphate Flame Retardants: A Physicochemical Perspective for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10775394#physicochemical-properties-of-chlorinated-organophosphate-flame-retardants]



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